molecular formula C6H14ClN B1457381 Methyl(2-methylbut-3-en-1-yl)amine hydrochloride CAS No. 1803590-46-6

Methyl(2-methylbut-3-en-1-yl)amine hydrochloride

Cat. No.: B1457381
CAS No.: 1803590-46-6
M. Wt: 135.63 g/mol
InChI Key: FKIVEAVPRSVILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(2-methylbut-3-en-1-yl)amine hydrochloride is an organic compound with the molecular formula C6H14ClN. It is a hydrochloride salt of an amine, characterized by the presence of a methyl group and a butenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(2-methylbut-3-en-1-yl)amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-buten-1-amine with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methylbut-3-en-1-yl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amines.

Scientific Research Applications

Methyl(2-methylbut-3-en-1-yl)amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl(2-methylbut-3-en-1-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

N,2-dimethylbut-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-4-6(2)5-7-3;/h4,6-7H,1,5H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIVEAVPRSVILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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